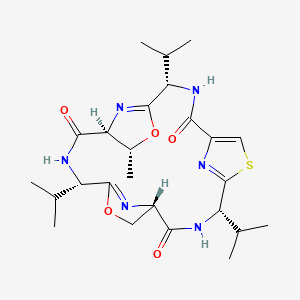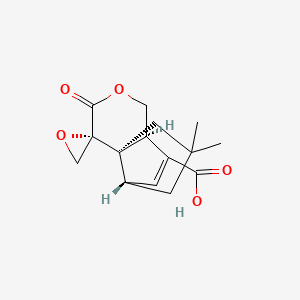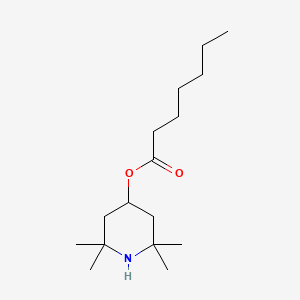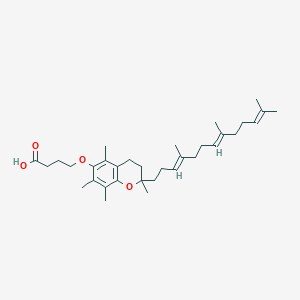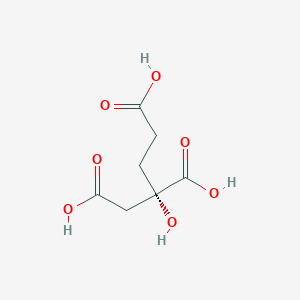
(S)-2-Hydroxybutane-1,2,4-tricarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-homocitric acid is the (S)-enantiomer of homocitric acid. It is an enantiomer of a (2R)-homocitric acid.
Applications De Recherche Scientifique
Biological Production of Malic Acid
Malic acid, chemically related to (S)-2-hydroxybutane-1,2,4-tricarboxylic acid, has significant applications due to its role as a precursor in various industries. Its biological production, especially through fermentation and metabolic engineering, is a growing field. This approach is seen as a sustainable alternative to traditional chemical synthesis methods, with several metabolic pathways being explored for enhanced production (Dai et al., 2018).
Stereocontrolled Synthesis in Biochemical Pathways
The stereocontrolled synthesis of compounds like 2-methylisocitrate, closely related to (S)-2-hydroxybutane-1,2,4-tricarboxylic acid, is crucial in certain biochemical pathways in bacteria and fungi. This type of synthesis, starting from compounds like lactic acid, demonstrates the intricate chemistry involved in biological systems and the potential for bioengineering applications (Darley et al., 2003).
Catalytic Methods in Organic Chemistry
Catalytic methods involving compounds structurally similar to (S)-2-hydroxybutane-1,2,4-tricarboxylic acid, like the selective epoxidation of alkenes, highlight the chemical's role in advanced organic synthesis techniques. These methods showcase the potential for high-efficiency and selective reactions in organic chemistry (Dong et al., 2012).
Enolization and Oxidation Reactions
The study of enolization and oxidation reactions of compounds like 3-hydroxybutan-2-one, which are structurally related to (S)-2-hydroxybutane-1,2,4-tricarboxylic acid, provides insights into the mechanisms of these important chemical transformations. Such studies are fundamental to understanding more complex chemical processes and developing new synthesis methods (Lubach & Drenth, 2010).
Metabolism Studies
Research into the metabolism of structurally related compounds, like 4-hydroxybutyric acid, in mitochondrial extracts, sheds light on the biochemical pathways and potential applications of (S)-2-hydroxybutane-1,2,4-tricarboxylic acid in cellular processes. These studies are crucial for understanding metabolic diseases and developing therapeutic strategies (Gibson & Nyhan, 2010).
Biosynthesis from Renewable Carbon
The biosynthesis of compounds like 2-hydroxyisobutyric acid from renewable carbon sources, using processes involving compounds similar to (S)-2-hydroxybutane-1,2,4-tricarboxylic acid, represents an important step towards sustainable chemical production. This research highlights the potential for using biotechnological routes to produce valuable chemical building blocks from renewable sources (Rohwerder & Müller, 2010).
Bioplastic Production from Methane
Studies on the biosynthesis of 4-hydroxybutyrate and related polymers from methane demonstrate the potential of metabolic engineering in producing bioplastics. This research shows how engineered strains can use methane, a simple carbon source, to synthesize valuable biopolymers, indicating a promising direction for sustainable material production (Nguyen & Lee, 2021).
Propriétés
Nom du produit |
(S)-2-Hydroxybutane-1,2,4-tricarboxylic acid |
|---|---|
Formule moléculaire |
C7H10O7 |
Poids moléculaire |
206.15 g/mol |
Nom IUPAC |
(2S)-2-hydroxybutane-1,2,4-tricarboxylic acid |
InChI |
InChI=1S/C7H10O7/c8-4(9)1-2-7(14,6(12)13)3-5(10)11/h14H,1-3H2,(H,8,9)(H,10,11)(H,12,13)/t7-/m0/s1 |
Clé InChI |
XKJVEVRQMLKSMO-ZETCQYMHSA-N |
SMILES isomérique |
C(C[C@](CC(=O)O)(C(=O)O)O)C(=O)O |
SMILES canonique |
C(CC(CC(=O)O)(C(=O)O)O)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



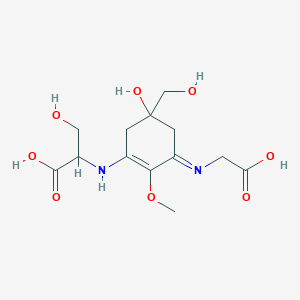

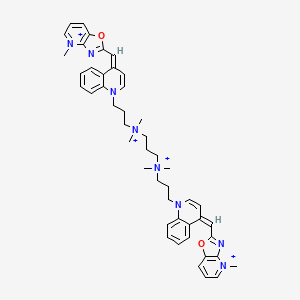
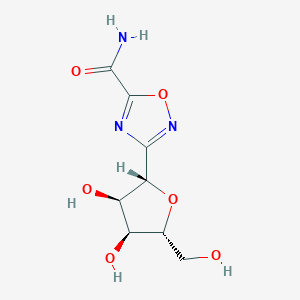
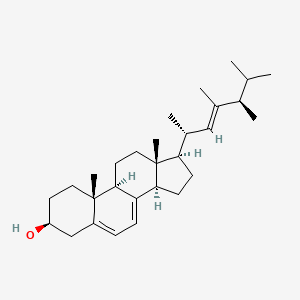
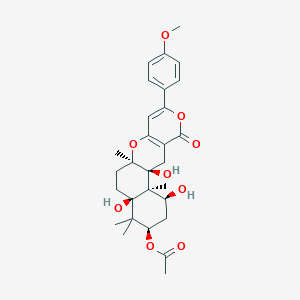

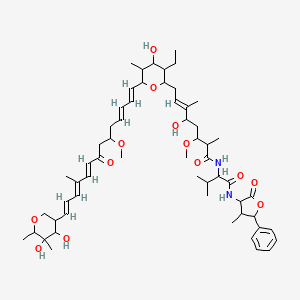
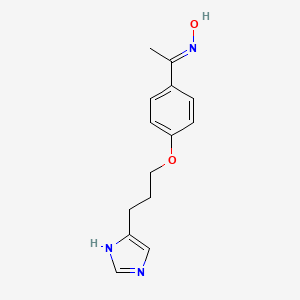
![1,1'-[1,12-Dodecanediylbis(oxy)]bisbenzene](/img/structure/B1251634.png)
